molecular formula C12H14N2O2 B1207391 2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide CAS No. 7458-01-7

2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide

Cat. No.: B1207391
CAS No.: 7458-01-7
M. Wt: 218.25 g/mol
InChI Key: CNWFSJQGPKKZKR-UHFFFAOYSA-N
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Description

The compound “2-(2-oxopyrrolidin-1-yl)butanoic acid” is a pharmaceutical reference standard related to Levetiracetam, an antiepileptic drug . It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 .


Synthesis Analysis

While specific synthesis methods for “2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide” are not available, a related compound, “2-(2-oxopyrrolidin-1-yl)butanoic acid”, can be synthesized through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts .


Molecular Structure Analysis

The molecular structure of “2-(2-oxopyrrolidin-1-yl)butanoic acid” is represented by the formula C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 .


Chemical Reactions Analysis

A related compound, “2-(2-oxopyrrolidin-1-yl)butanoic acid”, can undergo thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(2-oxopyrrolidin-1-yl)butanoic acid” include a molecular weight of 171.2, and it is a solid at room temperature .

Mechanism of Action

While the mechanism of action for “2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide” is not available, a related compound, Levetiracetam, has a unique mechanism that relates to an interaction with the synaptic vesicle protein 2A .

Safety and Hazards

While specific safety and hazard information for “2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide” is not available, a related compound, “2-(2-oxopyrrolidin-1-yl)acetic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWFSJQGPKKZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7458-01-7
Record name N-Phenylpiracetam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007458017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylpiracetam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8V3C6J5CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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